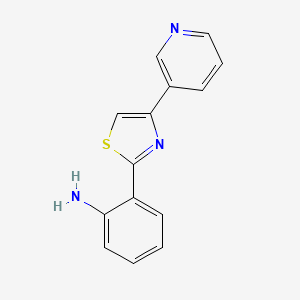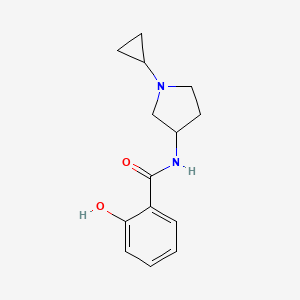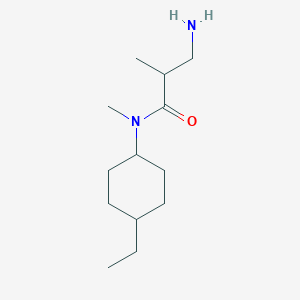
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine, also known as BDB, is a synthetic compound that belongs to the phenethylamine class of psychoactive substances. It was first synthesized in the early 1990s by David E. Nichols and his team of researchers at Purdue University. BDB is structurally similar to other phenethylamines such as MDMA and MDA, but it has a unique pharmacological profile that distinguishes it from these other substances.
作用机制
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine acts primarily as a releasing agent for the neurotransmitters serotonin, dopamine, and norepinephrine. It does this by binding to and activating the transporters responsible for reuptake of these neurotransmitters, causing them to be released into the synaptic cleft. This results in increased levels of these neurotransmitters in the brain, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine has been shown to produce a range of effects in both animals and humans. These effects include increased heart rate and blood pressure, pupil dilation, sweating, and changes in body temperature. 3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine also produces subjective effects such as euphoria, increased sociability, and heightened sensory perception. These effects are thought to be mediated by the increased release of serotonin, dopamine, and norepinephrine in the brain.
实验室实验的优点和局限性
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine has several advantages as a research tool, including its high potency and selectivity for the serotonin, dopamine, and norepinephrine transporters. However, its use is limited by its potential for abuse and its lack of selectivity for other neurotransmitter systems. Additionally, the potential for adverse effects such as cardiovascular toxicity and neurotoxicity must be carefully considered when using 3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine in laboratory experiments.
未来方向
There are several areas of future research that could be explored with 3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine. One potential avenue is the development of new antidepressant and anxiolytic medications based on its pharmacological profile. Another area of interest is the potential use of 3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine as a tool for studying the role of serotonin, dopamine, and norepinephrine in the brain. Finally, further research is needed to fully understand the long-term effects of 3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine on the brain and body, particularly with regard to its potential for neurotoxicity.
合成方法
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine can be synthesized using a variety of methods, but the most common approach is through the reaction of 3-bromophenylacetonitrile with 4-methoxybutylmagnesium bromide, followed by reduction with lithium aluminum hydride. This process yields 3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine as a white crystalline powder with a melting point of around 126-127°C.
科学研究应用
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine has been the subject of several scientific studies, particularly in the field of neuroscience and pharmacology. One notable study conducted by Nichols and his team in 1994 found that 3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine is a potent releaser of serotonin, dopamine, and norepinephrine in the brain. This suggests that 3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine may have potential therapeutic applications in the treatment of mood disorders such as depression and anxiety.
属性
IUPAC Name |
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-18-8-3-2-7-17-15-10-13(11-15)12-5-4-6-14(16)9-12/h4-6,9,13,15,17H,2-3,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMQBCXFPFQYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCNC1CC(C1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-[(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589365.png)
![2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7589367.png)
![4-[(2-Ethoxyacetyl)amino]-2-methylbenzoic acid](/img/structure/B7589374.png)
![N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7589384.png)


![2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589407.png)

![3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B7589415.png)



![2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid](/img/structure/B7589448.png)